molecular formula C19H26N6O2S2 B2922917 1-(Tert-butyl)-3-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 898436-71-0

1-(Tert-butyl)-3-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No. B2922917
CAS RN: 898436-71-0
M. Wt: 434.58
InChI Key: YWGVYIWQKLBMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butyl)-3-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C19H26N6O2S2 and its molecular weight is 434.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Compounds containing thiadiazole, a core component similar to the query compound, have been synthesized through microwave-assisted methods. These compounds, including derivatives of penicillanic acid or cephalosporanic acid moieties, have demonstrated good to moderate antimicrobial activity against test microorganisms. Some also exhibited antiurease and antilipase activities, highlighting their potential in antimicrobial and enzyme inhibition applications (Başoğlu et al., 2013).

Synthesis and Biological Activity of Thiadiazolyl-Ureas

Novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas have shown to act as plant growth regulators, indicating their utility in agricultural research for enhancing plant growth and development (Xin-jian et al., 2006).

MAP Kinase Inhibition

Structurally related N-pyrazole, N'-thiazole ureas have been designed as potent inhibitors of p38α MAP kinase, a protein involved in inflammatory responses and cell differentiation. This illustrates the potential use of the compound for developing new anti-inflammatory drugs (Getlik et al., 2012).

Spectroscopic and Structural Studies

Tri-substituted ureas containing N-methylpiperazine, phenyl, and N-heterocyclic substituents have been synthesized for spectroscopic and structural studies. These compounds, including the query compound, could serve as valuable tools in chemical research for understanding molecular conformations and interactions (Iriepa & Bellanato, 2013).

Urea Derivatives: Cytokinin-like Activity

Urea derivatives, similar to the query compound, have shown cytokinin-like activity, regulating cell division and differentiation in plants. This highlights their potential application in agricultural biotechnology for crop improvement and in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Antioxidant and Anticholinesterase Activities

Coumarylthiazole derivatives with aryl urea/thiourea groups have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase, along with significant antioxidant activity. These findings suggest the compound's potential in the development of treatments for neurodegenerative diseases like Alzheimer's (Kurt et al., 2015).

properties

IUPAC Name

1-tert-butyl-3-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2S2/c1-19(2,3)21-16(27)20-17-22-23-18(29-17)28-13-15(26)25-11-9-24(10-12-25)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,20,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGVYIWQKLBMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.